

The Original Research on Bromo-Dragonfly Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Bromo-dragonfly hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core original research surrounding **Bromo-Dragonfly hydrochloride** (BDF), a potent synthetic phenethylamine. The following sections provide a comprehensive overview of its synthesis, pharmacological activity, and mechanisms of action, based on the foundational scientific literature. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction

Bromo-Dragonfly, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a powerful and long-acting hallucinogen first synthesized and described in 1998 by a team led by David E. Nichols at Purdue University.[1][2] The compound was developed as a research tool to investigate the structure and activity of serotonin receptors, particularly the 5-HT₂A subtype.[1][2] Its name is derived from the dragonfly-like appearance of its chemical structure.[1] Subsequent research, including an enantiospecific synthesis in 2001, has further elucidated its potent pharmacological profile, which is characterized by high affinity for several serotonin receptors and inhibition of monoamine oxidase A (MAO-A).[3][4]

Quantitative Pharmacological Data



The following tables summarize the key quantitative data regarding the receptor binding affinities and functional activity of Bromo-Dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound	5-HT ₂ A	5-HT₂C	5-HT₂B	Reference
(±)-Bromo- Dragonfly	0.04	0.02	0.19	[5]
(R)-(-)-Bromo- Dragonfly	Higher affinity than (S)- enantiomer	Higher affinity than (S)- enantiomer	Not specified	[5]

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

Compound	Inhibition Constant (Ki)	Type of Inhibition	Reference
Bromo-Dragonfly	0.352 μΜ	Competitive	[4]

Experimental Protocols

This section details the methodologies for key experiments as described in the original research papers.

Enantiospecific Synthesis of (R)-(-)-Bromo-Dragonfly (Adapted from Chambers et al., 2001)

The enantiospecific synthesis of the more potent (R)-enantiomer of Bromo-Dragonfly was a significant step in understanding its pharmacology.[3] The following is a summary of the synthetic protocol:

- Starting Material: The synthesis commences with a derivative of D-alanine.
- Friedel-Crafts Acylation: The D-alanine derivative is reacted with 2,3,6,7tetrahydrobenzodifuran in a Friedel-Crafts acylation. This step introduces the core ring



structure.

- Intermediate Formation: This reaction yields an intermediate containing a β-keto moiety.
- Reduction: The β-keto group is removed by treatment with triethylsilane in trifluoroacetic acid.
- Bromination: The tetrahydrobenzodifuran ring system is para-brominated using elemental bromine.
- Oxidation: The tetrahydrobenzodifuran ring is oxidized to the fully aromatic benzodifuran system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Deprotection: The trifluoroacetyl protecting group on the amine is removed.
- Salt Formation: The final product is obtained as the hydrochloride salt.

Radioligand Binding Assays (Adapted from Chambers et al., 2001)

To determine the binding affinities of Bromo-Dragonfly for serotonin receptors, competitive radioligand binding assays were employed.

- Receptor Sources: NIH-3T3 cells expressing the 5-HT₂A receptor were used.
- Radioligands: [3H]DOB and [125I]DOI were used for the 5-HT₂A and 5-HT₂C receptors, respectively.
- Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Bromo-Dragonfly).
- Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.



Phosphoinositide Hydrolysis Assay (Adapted from Chambers et al., 2001)

This assay was used to assess the functional activity (agonist efficacy) of Bromo-Dragonfly at the 5-HT₂A receptor.

- Cell Line: NIH-3T3 cells expressing the 5-HT₂A receptor were utilized.
- Principle: Agonist activation of the Gq-coupled 5-HT₂A receptor stimulates phospholipase C, leading to the hydrolysis of phosphoinositides and the production of inositol phosphates.
- Procedure: Cells were incubated with varying concentrations of Bromo-Dragonfly.
- Measurement: The accumulation of inositol phosphates was quantified to determine the potency (EC₅₀) and efficacy of the compound.

MAO-A Inhibition Assay (Adapted from Noble et al., 2018)

The inhibitory effect of Bromo-Dragonfly on MAO-A was determined through the following protocol:

- Enzyme Source: Human liver microsomes or recombinant human MAO-A.
- Substrate: Serotonin (5-HT) or dopamine.
- Method: The deamination of the substrate by MAO-A was measured in the presence and absence of varying concentrations of Bromo-Dragonfly.
- Analysis: The rate of metabolite formation was determined using liquid chromatographymass spectrometry (LC-MS/MS).
- Calculation: The inhibition constant (Ki) and the type of inhibition (e.g., competitive) were determined from the data.[4]

Mandatory Visualizations



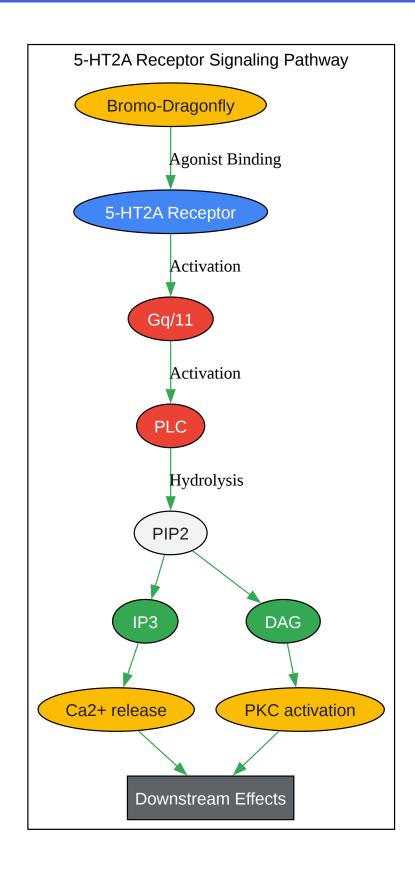
The following diagrams, created using the DOT language, illustrate key aspects of Bromo-Dragonfly's synthesis and mechanism of action.



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Caption: Enantiospecific synthesis of Bromo-Dragonfly HCl.

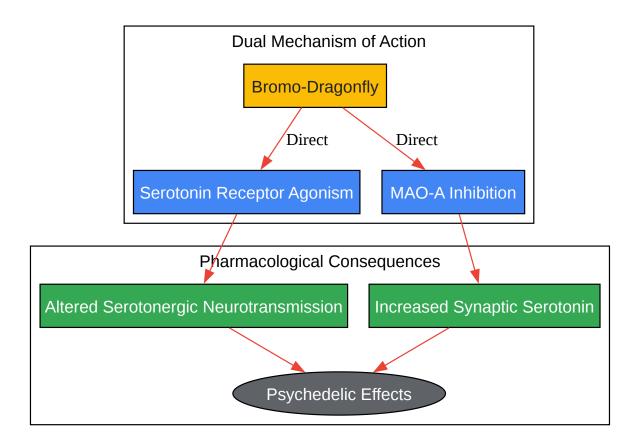




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Caption: Canonical 5-HT2A receptor signaling cascade.





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Caption: Dual pharmacological action of Bromo-Dragonfly.

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